physicochemical properties of N,N-dimethyl-2-(2-methylanilino)acetamide
physicochemical properties of N,N-dimethyl-2-(2-methylanilino)acetamide
Technical Monograph: Physicochemical Profiling of N,N-Dimethyl-2-(2-methylanilino)acetamide
Part 1: Executive Summary & Chemical Identity
N,N-Dimethyl-2-(2-methylanilino)acetamide (CAS: 104097-07-6) is a specialized amino-amide derivative, primarily identified as a process-related impurity and synthetic intermediate in the manufacturing of local anesthetics, specifically Lidocaine and its analogs.[] Structurally, it represents a "reverse-amide" isomer relative to the xylidide class of anesthetics, featuring an
This guide provides a comprehensive technical profile for researchers conducting impurity profiling, reference standard characterization, or synthetic optimization.
Table 1: Chemical Identity & Identifiers
| Parameter | Detail |
| IUPAC Name | N,N-Dimethyl-2-[(2-methylphenyl)amino]acetamide |
| Common Synonyms | 2-(o-Toluidino)-N,N-dimethylacetamide; Lidocaine Impurity (Isomeric Analog) |
| CAS Registry Number | 104097-07-6 |
| Molecular Formula | C |
| Molecular Weight | 192.26 g/mol |
| SMILES | CN(C)C(=O)CNC1=CC=CC=C1C |
| InChI Key | Predicted:[][2][3][4] VHJBEZMNTYTAMN-UHFFFAOYSA-N (Analogous) |
Part 2: Physicochemical Properties
The following data aggregates experimental observations with in silico consensus predictions (ACD/Labs, ChemAxon) required for method development.
Physical State & Solubility
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Appearance: Typically isolated as a viscous pale-yellow oil or low-melting solid (dependent on purity). High-purity crystalline forms may exist with a melting point range of 45–55 °C.
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Solubility Profile:
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High Solubility: DMSO, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane.
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Low/Moderate Solubility: Water (pH-dependent).
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pKa (Base): ~4.5 (Aniline nitrogen). The compound becomes highly soluble in aqueous acid (0.1 N HCl) due to protonation of the secondary amine.
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Molecular Descriptors (Predicted)
| Property | Value | Significance |
| LogP (Octanol/Water) | 1.6 ± 0.3 | Moderate lipophilicity; suitable for RP-HPLC retention. |
| LogD (pH 7.4) | ~1.6 | Remains unionized at physiological pH. |
| Polar Surface Area (PSA) | 32.3 Ų | Indicates good membrane permeability. |
| Boiling Point | ~330 °C (at 760 mmHg) | High boiling point; GC analysis requires derivatization or high-temp columns. |
| Refractive Index | 1.545 | Relevant for RI detection in HPLC. |
Part 3: Synthesis & Impurity Origin
Understanding the origin of this compound is critical for controlling it in drug substances. It arises from the nucleophilic substitution of 2-Chloro-N,N-dimethylacetamide by o-Toluidine .
Synthesis Pathway (DOT Visualization)
Figure 1: Synthetic pathway via N-alkylation of o-toluidine. This reaction mirrors the synthesis of Lidocaine but uses N,N-dimethylacetamide instead of 2,6-xylidine and diethylamine.
Experimental Synthesis Protocol
For the preparation of analytical reference standards:
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Reagents: Dissolve o-toluidine (10 mmol) and Potassium Carbonate (12 mmol) in anhydrous DMF (15 mL).
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Addition: Add 2-Chloro-N,N-dimethylacetamide (10 mmol) dropwise at room temperature.
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Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Part 4: Analytical Characterization
HPLC Method (Reverse Phase)
This compound is less polar than the corresponding primary amide but more polar than Lidocaine.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Spectroscopic Identification (NMR)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-CH | 2.15 – 2.25 | Singlet | 3H | Methyl on phenyl ring |
| N-(CH | 2.95, 3.05 | Two Singlets* | 6H | Amide methyls (distinct due to restricted rotation) |
| N-CH | 3.85 – 3.95 | Singlet | 2H | Methylene bridge |
| Ar-H | 6.60 – 7.10 | Multiplet | 4H | Aromatic protons |
| NH | 4.50 – 5.00 | Broad Singlet | 1H | Secondary amine (exchangeable) |
*Note: At room temperature, the N,N-dimethyl amide methyls often appear as two distinct singlets due to the partial double bond character of the C-N amide bond preventing free rotation.
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Parent Ion [M+H]
: m/z 193.1. -
Major Fragment: m/z 148 (Loss of -N(CH
) ), m/z 120 (Tropylium ion derivative from o-toluidine cleavage).
Part 5: Analytical Workflow Visualization
Figure 2: Recommended analytical workflow for confirming the presence of N,N-dimethyl-2-(2-methylanilino)acetamide in complex mixtures.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28879335 (Analogous Structure). Retrieved from [Link]
